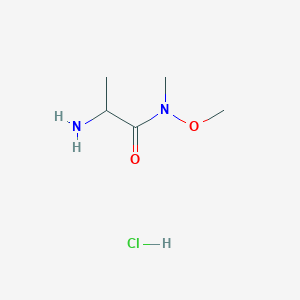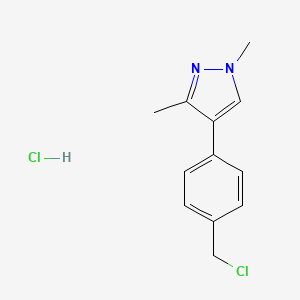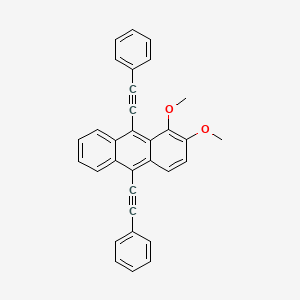
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon derivative of anthracene. This compound is known for its strong fluorescence and is used in various scientific and industrial applications due to its unique photophysical properties .
Preparation Methods
The synthesis of 1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity . The process involves the coupling of 1,2-dimethoxyanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its strong fluorescence properties . In biology, it is used in imaging and diagnostic applications. In medicine, it is explored for its potential use in photodynamic therapy. Industrially, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene involves its interaction with light. Upon absorption of light, the compound undergoes a transition to an excited state, which then returns to the ground state by emitting light. The molecular targets and pathways involved in this process include the electronic states of the compound and the surrounding environment, which can affect the efficiency and wavelength of the emitted light .
Comparison with Similar Compounds
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene is unique compared to other similar compounds due to its specific substitution pattern and strong fluorescence properties. Similar compounds include 9,10-bis(phenylethynyl)anthracene, which also exhibits strong fluorescence but has different photophysical properties due to the absence of methoxy groups . Other related compounds include 9-(4-phenyl)anthracene and 9-(4-phenylethynyl)anthracene, which have different substituents and therefore different properties .
Properties
CAS No. |
80034-23-7 |
|---|---|
Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,2-dimethoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-30-22-21-29-27(19-17-23-11-5-3-6-12-23)25-15-9-10-16-26(25)28(31(29)32(30)34-2)20-18-24-13-7-4-8-14-24/h3-16,21-22H,1-2H3 |
InChI Key |
VKRGDXVDWQUWAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



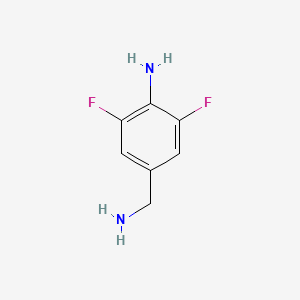


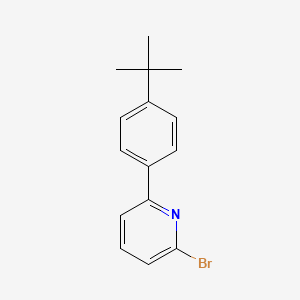
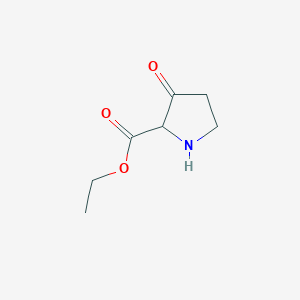
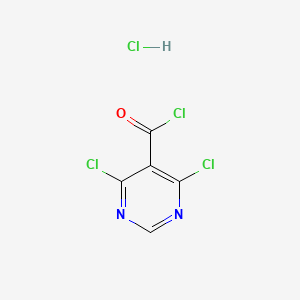
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)
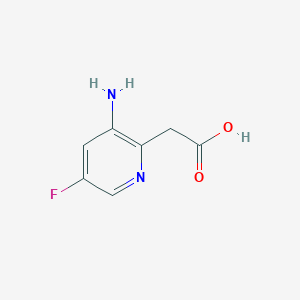
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
